molecular formula C12H19NO4 B1375246 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol CAS No. 1447965-94-7

3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol

Cat. No.: B1375246
CAS No.: 1447965-94-7
M. Wt: 241.28 g/mol
InChI Key: IGEKNGOSFRKULQ-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol: is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino alcohol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol can undergo oxidation to form the corresponding ketone.

    Reduction: The nitro group in the intermediate nitrostyrene can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 3-Keto-1-(3,4,5-trimethoxyphenyl)propan-1-ol.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a wide range of chemical modifications and biological interactions. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

3-amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7,9,14H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEKNGOSFRKULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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